molecular formula C12H18N2 B12919237 Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- CAS No. 30820-35-0

Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-

Cat. No.: B12919237
CAS No.: 30820-35-0
M. Wt: 190.28 g/mol
InChI Key: SUKLAXLXOKENAK-LLVKDONJSA-N
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Description

Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- is a compound belonging to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds Pyrrolidines are known for their diverse biological and medicinal importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- typically involves the reaction of ethyl glycine hydrochloride with ethyl acrylate under basic conditions to form an intermediate compound. This intermediate is then reacted with benzyl chloride in the presence of potassium carbonate and sodium iodide to yield the desired product .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the ethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral reverse transcriptases and mammalian DNA polymerases, making it a potential antiviral and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- stands out due to its unique structure, which combines a pyrrolidine ring with a phenyl group and an ethylamino substituent. This unique combination imparts specific biological activities and chemical reactivity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

30820-35-0

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(3R)-N-ethyl-1-phenylpyrrolidin-3-amine

InChI

InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m1/s1

InChI Key

SUKLAXLXOKENAK-LLVKDONJSA-N

Isomeric SMILES

CCN[C@@H]1CCN(C1)C2=CC=CC=C2

Canonical SMILES

CCNC1CCN(C1)C2=CC=CC=C2

Origin of Product

United States

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